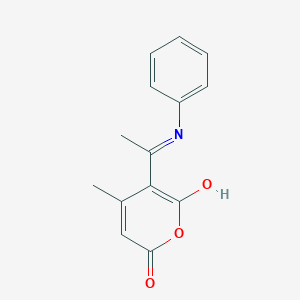
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione: is a chemical compound known for its unique structure and properties It belongs to the class of pyran derivatives and is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione typically involves the condensation of aniline with an appropriate aldehyde or ketone, followed by cyclization to form the pyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the overall production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-furanedione
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-pyrrolidinedione
Uniqueness
3-(1-Anilinoethylidene)-4-methyl-2H-pyran-2,6(3H)-dione stands out due to its unique pyran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
106104-59-0 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
6-hydroxy-4-methyl-5-(C-methyl-N-phenylcarbonimidoyl)pyran-2-one |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(16)18-14(17)13(9)10(2)15-11-6-4-3-5-7-11/h3-8,17H,1-2H3 |
InChI-Schlüssel |
FGGJIXBKFJPBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC(=C1C(=NC2=CC=CC=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


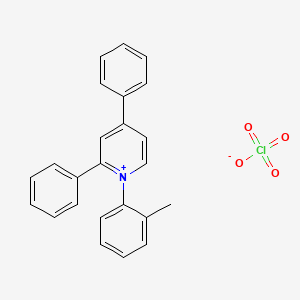

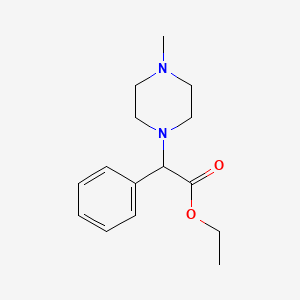

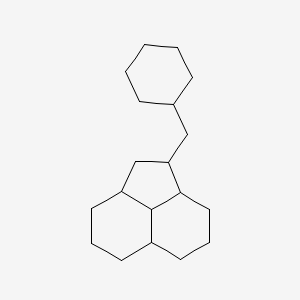
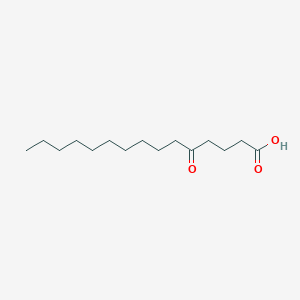
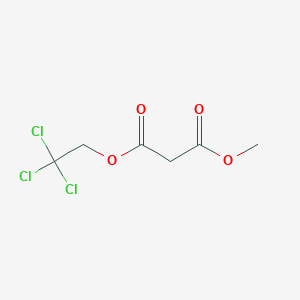
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
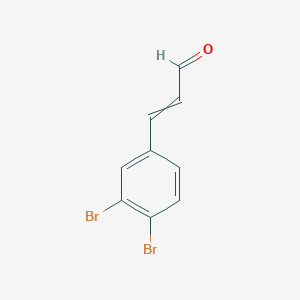
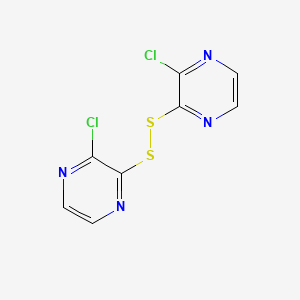
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

